1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene
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Overview
Description
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene is a complex organic compound with the molecular formula C54H30. It is characterized by a benzene core substituted with six ethynylphenyl groups. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene typically involves a series of phenylation and ethynylation reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethynyl groups to a benzene ring . The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including as inhibitors or activators of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile building block due to its multiple reactive sites. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary widely depending on the specific derivative and its target.
Comparison with Similar Compounds
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene can be compared with other similar compounds, such as:
1,2,3,4,5,6-hexakis(4-bromophenyl)benzene: This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,2,3,4,5,6-hexakis(4-carboxyphenyl)benzene: This compound contains carboxyl groups, making it useful in the synthesis of metal-organic frameworks and other coordination compounds.
The uniqueness of this compound lies in its ethynyl groups, which provide multiple reactive sites for further functionalization and the formation of complex structures .
Properties
Molecular Formula |
C54H30 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C54H30/c1-7-37-13-25-43(26-14-37)49-50(44-27-15-38(8-2)16-28-44)52(46-31-19-40(10-4)20-32-46)54(48-35-23-42(12-6)24-36-48)53(47-33-21-41(11-5)22-34-47)51(49)45-29-17-39(9-3)18-30-45/h1-6,13-36H |
InChI Key |
RIQNCWADMZKTFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C |
Origin of Product |
United States |
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